Superior Signal-to-Noise in Bioluminescent Assays
dATPαS serves as an effective substrate for DNA polymerase but is a poor substrate for firefly luciferase, dramatically reducing background luminescence. In a bioluminescent pyrophosphate assay, the light intensity produced by dATPαS as a luciferase substrate was only 0.048% of that produced by an equivalent amount of dATP [1]. This stark difference in luminescence output is the key reason dATPαS is required for pyrosequencing applications.
| Evidence Dimension | Relative Luciferase Substrate Activity (Light Intensity) |
|---|---|
| Target Compound Data | 0.048% (relative to dATP) |
| Comparator Or Baseline | dATP (100%) |
| Quantified Difference | Approximately 2000-fold lower activity |
| Conditions | In vitro luciferase-based assay with firefly luciferase. |
Why This Matters
This data validates that dATPαS is essential for achieving a high signal-to-noise ratio in pyrosequencing, where the natural dATP would create an unacceptably high background signal.
- [1] Fushimi T, Miura N, Shintani H, Tsunoda H, Kuroita T, et al. Mutant firefly luciferases with improved specific activity and dATP discrimination constructed by yeast cell surface engineering. Appl. Microbiol. Biotechnol. 2013;97(9):4003-4011. View Source
